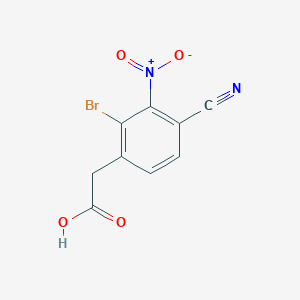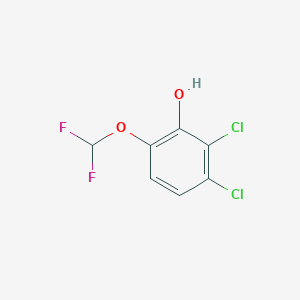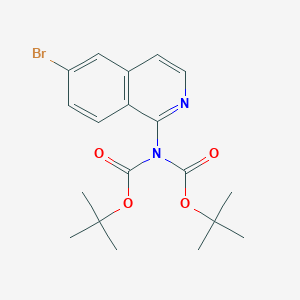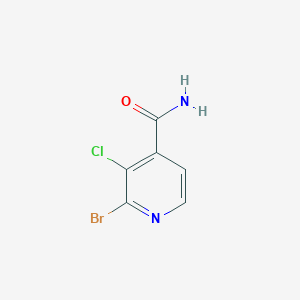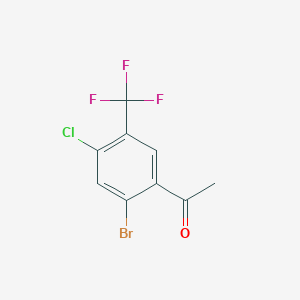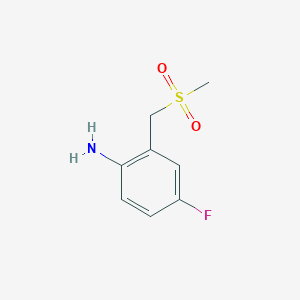
4-Fluoro-2-(methanesulfonylmethyl)aniline
概要
説明
“4-Fluoro-2-(methanesulfonylmethyl)aniline” is a chemical compound with the CAS Number: 1197193-21-7 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 4-fluoro-2-[(methylsulfinyl)methyl]aniline .
Molecular Structure Analysis
The linear formula of “this compound” is C7H8FNO2S . The InChI code for this compound is 1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.21 . The density of a similar compound, 2-fluoro-4-methanesulfonylaniline, is 1.4±0.1 g/cm3 . The boiling point is 371.0±42.0 °C at 760 mmHg . The compound is a powder at room temperature .科学的研究の応用
Cross-Coupling Reactions
4-Fluoro-2-(methanesulfonylmethyl)aniline is utilized in cross-coupling reactions to synthesize various pharmaceutical and organic compounds. A notable application involves its use in the synthesis of dofetilide through a Pd-catalyzed N-arylation process, which offers a general and high-yielding approach for coupling methanesulfonamide with aryl bromides and chlorides. This method notably avoids the generation of potentially genotoxic impurities, highlighting its importance in the development of safer pharmaceutical synthesis routes (Rosen et al., 2011).
Amination Reactions
The compound is also a key player in palladium- and nickel-catalyzed amination reactions, where its incorporation facilitates the formation of new C–N bonds. Such reactions are essential for the modification of aromatic compounds, contributing to the synthesis of a wide range of aniline derivatives. The process involves the use of aryl fluorosulfonates and showcases the high reactivity of these electrophiles in amination reactions, enabling the development of commercially viable methods for producing phenolic raw materials (Hanley et al., 2016).
Fluorination and Sulfonation Reactions
In addition, this compound is involved in electropolymerization and in situ sulfonation reactions. These processes are critical for the production of functional polymers like sulfonated polyaniline, which possesses distinct electronic properties. The sulfonation reaction, in particular, is facilitated by the presence of fluorosulfonic acid, indicating the compound's role in synthesizing polymers with tailored electrical conductivities and solubilities (Şahin et al., 2002).
Nucleophilic Substitution Reactions
Moreover, the fluorinated derivative is pivotal in nucleophilic substitution reactions, where it serves as a precursor for the synthesis of beta-ketosulfones and gem-disulfones. These reactions are facilitated by the nucleophilic fluoroalkylation of esters and sulfinates, highlighting the versatility of this compound in introducing fluorine atoms into organic molecules. Such methodologies are essential for the development of compounds with potential pharmaceutical applications, due to the significant impact of fluorine atoms on the biological activity of molecules (Ni et al., 2009).
Safety and Hazards
作用機序
The aniline part of the molecule suggests that it might interact with biological systems through amine-related mechanisms. Amines can act as bases, accepting protons and forming salts, which can influence their solubility and absorption. They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .
The methanesulfonylmethyl group is a type of sulfone, a functional group characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. Sulfones are often used in pharmaceuticals and agrochemicals for their ability to resist metabolism, thus prolonging the activity of the compound .
生化学分析
Biochemical Properties
4-Fluoro-2-(methanesulfonylmethyl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in the conformation of the target biomolecule, affecting its activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. For instance, this compound may accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
4-fluoro-2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWYPVLRUDFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




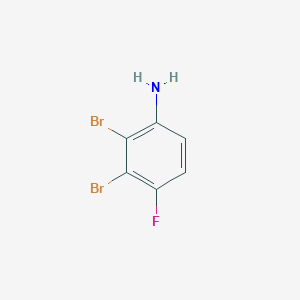


![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
